N-methoxy-4-nitrobenzenesulfonamide
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Overview
Description
N-methoxy-4-nitrobenzenesulfonamide is a chemical compound with the CAS Number: 211675-81-9 . It has a molecular weight of 232.22 and its IUPAC name is N-methoxy-4-nitrobenzenesulfonamide .
Molecular Structure Analysis
The InChI code for N-methoxy-4-nitrobenzenesulfonamide is1S/C7H8N2O5S/c1-14-8-15(12,13)7-4-2-6(3-5-7)9(10)11/h2-5,8H,1H3
. The InChI key is ZXCCYNKVJANBQU-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
N-methoxy-4-nitrobenzenesulfonamide has a molecular weight of 232.22 .Scientific Research Applications
1. Synthesis and Chemical Transformations
- N-methoxy-4-nitrobenzenesulfonamide derivatives are used in the synthesis of secondary amines. Kurosawa, Kan, and Fukuyama (2003) demonstrated a method for preparing secondary amines from primary amines using 2-Nitrobenzenesulfonyl chloride (Kurosawa, Kan, & Fukuyama, 2003).
- Fukuyama, Jow, and Cheung (1995) noted that 2- and 4-Nitrobenzenesulfonamides, easily made from primary amines, can be alkylated to yield N-alkylated sulfonamides (Fukuyama, Jow, & Cheung, 1995).
2. Analytical and Synthetic Applications
- A study by Kouakou et al. (2015) discussed the synthesis of 4-alkylsulfanyl-indazole derivatives, using nitro derivatives of indazole treated with stannous chloride and 4-methoxybenzenesulfonyl chloride (Kouakou et al., 2015).
- Zanoni and Stradiotto (1991) explored the cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines, revealing insights into the electrochemical behavior of these compounds (Zanoni & Stradiotto, 1991).
3. Exploration in Biochemical Applications
- Abbasi et al. (2020) synthesized new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides and evaluated their biofilm inhibitory action against Escherichia coli and Bacillus subtilis (Abbasi et al., 2020).
- Sapegin et al. (2018) synthesized 4-Chloro-3-nitrobenzenesulfonamide derivatives that showed strong inhibition of carbonic anhydrases, suggesting potential therapeutic applications (Sapegin et al., 2018).
4. Materials Science and Corrosion Studies
- Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of various piperidine derivatives, including nitrobenzenesulfonamide derivatives, on the corrosion of iron (Kaya et al., 2016).
Mechanism of Action
While the specific mechanism of action for N-methoxy-4-nitrobenzenesulfonamide is not available, sulfonamides, a group of compounds to which it belongs, are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-methoxy-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5S/c1-14-8-15(12,13)7-4-2-6(3-5-7)9(10)11/h2-5,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCCYNKVJANBQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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